molecular formula C12H18F2N4O B2662032 1-(2,2-difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine CAS No. 2101197-72-0

1-(2,2-difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Cat. No.: B2662032
CAS No.: 2101197-72-0
M. Wt: 272.3
InChI Key: DMGTXJSJKSVINM-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through amide bond formation using coupling reagents such as EDCI or HATU.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the reaction conditions.

Major Products: The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

    1-(2,2-Difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine: Similar structure with a different substitution pattern on the pyrazole ring.

    1-(2,2-Difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine: Another isomer with a different substitution pattern on the pyrazole ring.

    1-(2,2-Difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-ol: Similar structure with a hydroxyl group instead of an amine.

Uniqueness: 1-(2,2-Difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both difluoroethyl and piperidine moieties. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2N4O/c1-8-3-2-4-17(5-8)12(19)11-9(15)6-18(16-11)7-10(13)14/h6,8,10H,2-5,7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGTXJSJKSVINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NN(C=C2N)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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